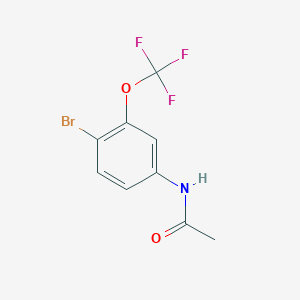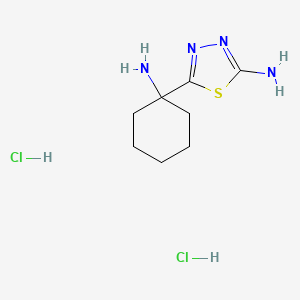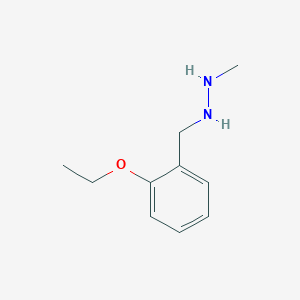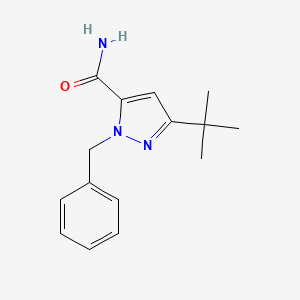
Methyl 6-(4-chlorophenoxy)pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-(4-chlorophenoxy)pyridine-3-carboxylate: is an organic compound with the molecular formula C13H10ClNO3 It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains a chlorophenoxy group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(4-chlorophenoxy)pyridine-3-carboxylate typically involves the reaction of 6-chloronicotinic acid with 4-chlorophenol in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a catalyst such as a palladium complex and a base like potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group, where the chlorine atom can be replaced by other nucleophiles.
Oxidation Reactions: The pyridine ring can be oxidized under specific conditions to form various oxidized derivatives.
Reduction Reactions: The compound can be reduced to form different reduced derivatives, depending on the reducing agents used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the pyridine ring.
Reduction Products: Reduced derivatives of the compound.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling.
Material Science: It can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength.
Biology and Medicine:
Drug Development: The compound’s structure can be modified to develop new pharmaceuticals with potential therapeutic applications.
Biological Studies: It can be used as a probe in biochemical assays to study enzyme activities and receptor interactions.
Industry:
Agriculture: The compound can be used as an intermediate in the synthesis of agrochemicals.
Chemical Manufacturing: It serves as a building block for the production of various fine chemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 6-(4-chlorophenoxy)pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenoxy group can participate in hydrogen bonding and hydrophobic interactions, while the pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
- Methyl 6-chloropyridine-3-carboxylate
- Ethyl 6-chloropyridine-3-carboxylate
- 6-Hydroxypyridine-2-carboxylic acid
- 2-Chloropyridine-3-carboxylic acid
Comparison:
- Methyl 6-(4-chlorophenoxy)pyridine-3-carboxylate is unique due to the presence of the chlorophenoxy group, which imparts distinct chemical and biological properties compared to other similar compounds.
- Methyl 6-chloropyridine-3-carboxylate lacks the phenoxy group, making it less versatile in terms of chemical reactivity and biological interactions.
- Ethyl 6-chloropyridine-3-carboxylate has an ethyl ester group instead of a methyl ester, which can affect its solubility and reactivity.
- 6-Hydroxypyridine-2-carboxylic acid and 2-Chloropyridine-3-carboxylic acid have different functional groups, leading to different chemical behaviors and applications.
Properties
IUPAC Name |
methyl 6-(4-chlorophenoxy)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c1-17-13(16)9-2-7-12(15-8-9)18-11-5-3-10(14)4-6-11/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCPFPSLRFFDRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![5-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B6336152.png)




